

Application Note: Purification of 3-Bromo-4-isopropoxybenzoic Acid by Recrystallization

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Compound of Interest

Compound Name: 3-Bromo-4-isopropoxybenzoic acid

Cat. No.: B1341061

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of **3-Bromo-4-isopropoxybenzoic acid** using the recrystallization technique. The outlined procedure is designed to yield a high-purity solid form of the compound, suitable for downstream applications in research and drug development.

**Introduction

Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. The principle underlying this method is the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An optimal solvent will dissolve the compound to a greater extent at higher temperatures and to a lesser extent at lower temperatures. Upon cooling a saturated solution, the purified compound crystallizes, while impurities remain in the mother liquor. This process is critical for obtaining materials of high purity, which is often a prerequisite for analytical characterization and subsequent synthetic transformations.

This application note details a reproducible method for the purification of **3-Bromo-4-isopropoxybenzoic acid**, a key intermediate in various synthetic pathways.

Data Summary

The following table summarizes the illustrative quantitative data for the recrystallization of **3-Bromo-4-isopropoxybenzoic acid**. This data is based on typical results for structurally similar aromatic carboxylic acids and serves as a guideline for the expected outcome of the provided protocol.

Parameter	Value	Conditions
Recrystallization Solvent	Ethanol/Water (9:1 v/v)	-
Solubility in Hot Solvent	~150 mg/mL	At boiling point of the solvent mixture
Solubility in Cold Solvent	~5 mg/mL	At 0-4 °C
Typical Starting Purity	95.0%	Assessed by HPLC
Expected Final Purity	>99.5%	Assessed by HPLC
Expected Yield	85-95%	Based on initial crude weight
Appearance	White to off-white solid	Crystalline powder

Experimental Protocol

This protocol describes the recrystallization of **3-Bromo-4-isopropoxybenzoic acid** from a mixed solvent system of ethanol and water.

Materials and Equipment:

- Crude **3-Bromo-4-isopropoxybenzoic acid**
- Ethanol, reagent grade
- Deionized water
- Erlenmeyer flasks
- Heating mantle or hot plate with magnetic stirring
- Magnetic stir bar

- Buchner funnel and flask
- Filter paper
- Spatula
- Glass stirring rod
- Ice bath
- Vacuum oven or desiccator

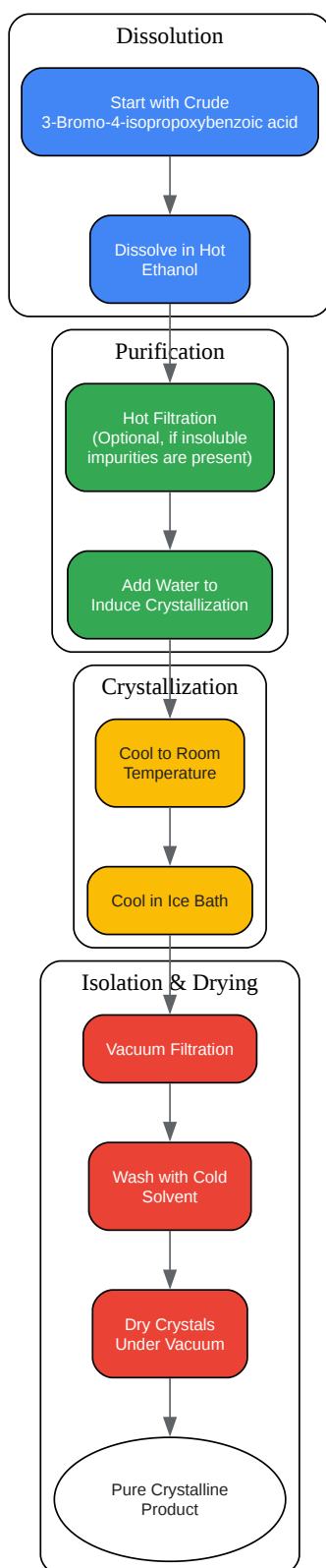
Procedure:

- Dissolution:
 - Place 1.0 g of crude **3-Bromo-4-isopropoxybenzoic acid** into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
 - Add 9 mL of ethanol to the flask.
 - Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
- Hot Filtration (Optional):
 - If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, preheat a separate Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, preheated flask. This step should be performed quickly to prevent premature crystallization.
- Induction of Crystallization:
 - To the hot, clear solution, add 1 mL of deionized water dropwise while stirring. The solution may become slightly turbid, indicating the point of saturation.
 - If the solution remains clear, continue to add water dropwise until slight turbidity persists.

- If significant precipitation occurs, add a small amount of hot ethanol until the solution becomes clear again.
- Crystal Formation:
 - Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.
 - Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
- Isolation of Crystals:
 - Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
 - Wash the collected crystals with a small amount of ice-cold ethanol/water (9:1 v/v) to remove any remaining mother liquor.
- Drying:
 - Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound or in a desiccator under vacuum until a constant weight is achieved.

Visual Representation of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process for purifying **3-Bromo-4-isopropoxybenzoic acid**.



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Caption: Workflow for the recrystallization of **3-Bromo-4-isopropoxybenzoic acid**.

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